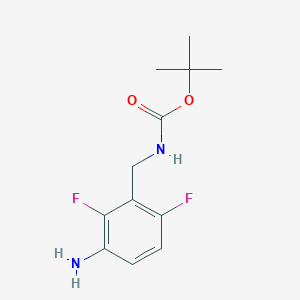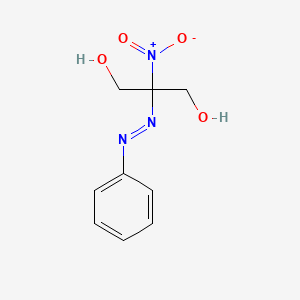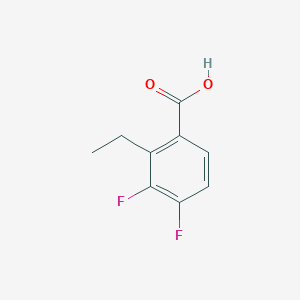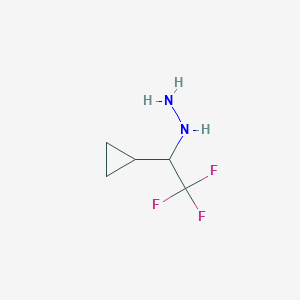
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine is a chemical compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine typically involves the reaction of cyclopropyl derivatives with trifluoromethyl hydrazine. One common method includes the reaction of cyclopropyl bromide with trifluoromethyl hydrazine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce simpler hydrazine compounds.
科学研究应用
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated compounds and hydrazones.
Biology: Studied for its interactions with biological molecules, such as proteins and enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the hydrazine moiety can form covalent bonds with target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethylhydrazine: A simpler analog with similar reactivity but lacking the cyclopropyl group.
Cyclopropylhydrazine: Contains the cyclopropyl group but lacks the trifluoromethyl group.
Uniqueness
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C5H9F3N2 |
|---|---|
分子量 |
154.13 g/mol |
IUPAC 名称 |
(1-cyclopropyl-2,2,2-trifluoroethyl)hydrazine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)4(10-9)3-1-2-3/h3-4,10H,1-2,9H2 |
InChI 键 |
QOKQDDAZCGFFDT-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


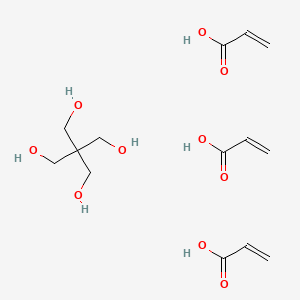
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
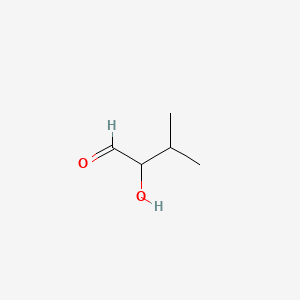

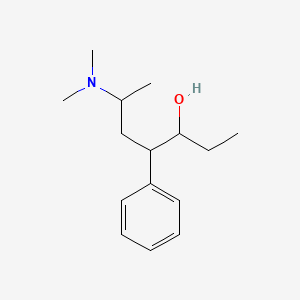
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
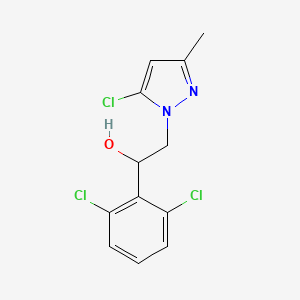
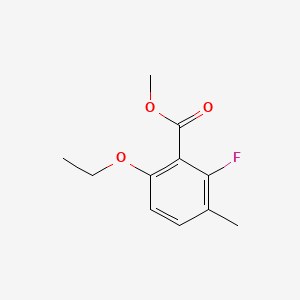
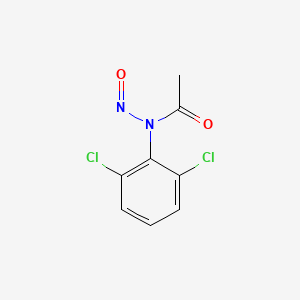
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
